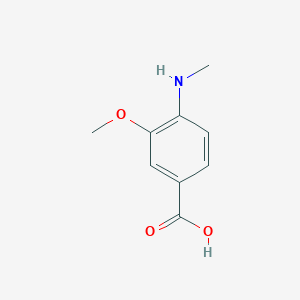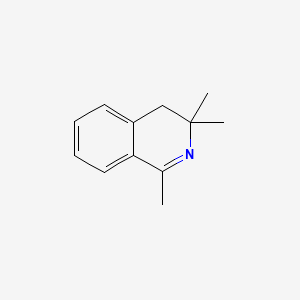
1,3,3-Trimethyl-3,4-dihydroisoquinoline
Overview
Description
1,3,3-Trimethyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C12H15N. It is a derivative of isoquinoline, characterized by the presence of three methyl groups and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the alkylation of 3,4-dihydroisoquinoline derivatives. For instance, the reaction of 3,4-dihydroisoquinoline with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in the presence of potassium hydroxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.
Substitution: Alkyl halides, such as methyl iodide, are used for N-alkylation reactions.
Major Products Formed
Oxidation: Iminium salts and carboxylic acids.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinoline derivatives.
Scientific Research Applications
1,3,3-Trimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways. For instance, its derivatives can act as inhibitors of specific enzymes or receptors, modulating biological processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the three methyl groups present in 1,3,3-trimethyl-3,4-dihydroisoquinoline.
1,2,3,4-Tetrahydroisoquinoline: Fully saturated analog with different chemical properties.
N-alkylated 3,4-dihydroisoquinolines: Similar structure but with various alkyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups influences its steric and electronic properties, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1,3,3-trimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNOAVXTUXLYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CC2=CC=CC=C12)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344057 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79023-51-1 | |
| Record name | 1,3,3-Trimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

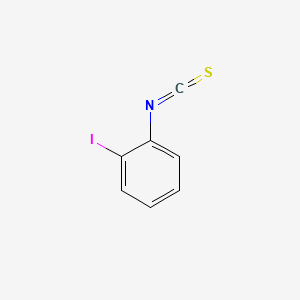
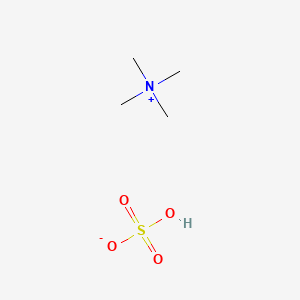
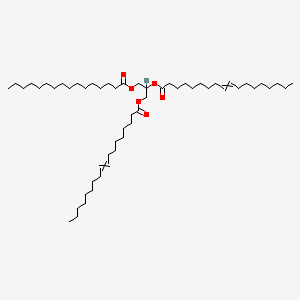
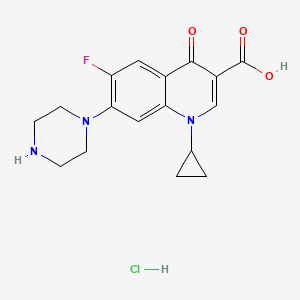
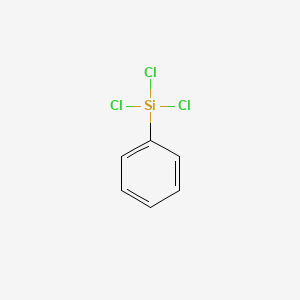
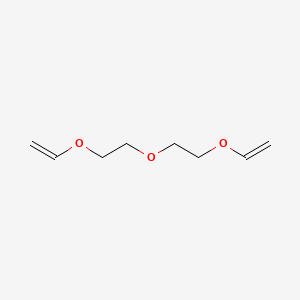
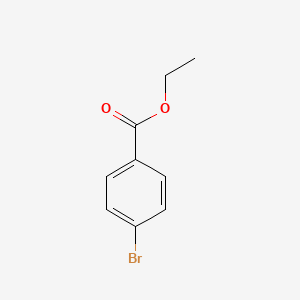
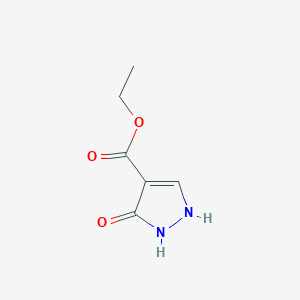
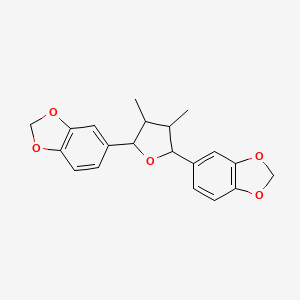
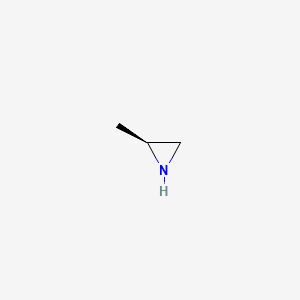
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)
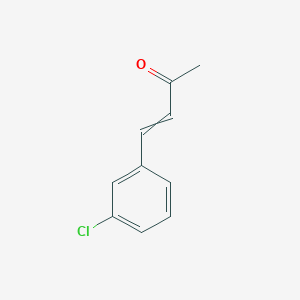
![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
